3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide is an organic compound that features a benzyl group, an ethyl group, and a dimethylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide typically involves the reaction of 3-[Benzyl(ethyl)amino]propanamide with 2,5-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(methyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(3,5-dimethylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(2,4-dimethylphenyl)propanamide
Uniqueness
3-[Benzyl(ethyl)amino]-N~1~-(2,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O/c1-4-22(15-18-8-6-5-7-9-18)13-12-20(23)21-19-14-16(2)10-11-17(19)3/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23) |
InChI Key |
ITLADZMBZJYZBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=CC(=C1)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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